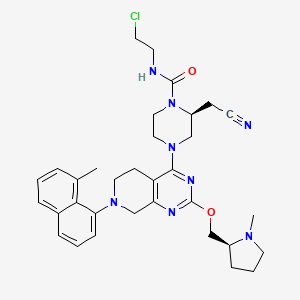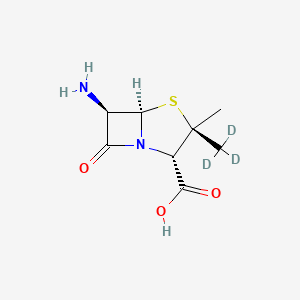
6-Aminopenicillanic acid-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Aminopenicillanic acid-d3 is a deuterated form of 6-Aminopenicillanic acid, which is a penicillanic acid compound and the active nucleus common to all penicillins . This compound is crucial in the synthesis of β-lactam antibiotics, which are widely used to treat bacterial infections . The deuterated form, this compound, is often used in research to study the pharmacokinetics and metabolic pathways of penicillin derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 6-Aminopenicillanic acid-d3 typically involves the deuteration of 6-Aminopenicillanic acid. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under controlled conditions . The process may involve the use of deuterated solvents and catalysts to facilitate the exchange reaction.
Industrial Production Methods
Industrial production of this compound follows similar principles to the synthesis of 6-Aminopenicillanic acid. The primary source of 6-Aminopenicillanic acid is natural penicillin G, which undergoes hydrolysis to produce the compound . The deuteration process is then applied to obtain the deuterated form. Advanced preparation technologies are employed to optimize yield and reduce costs .
Chemical Reactions Analysis
Types of Reactions
6-Aminopenicillanic acid-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino group at the 6-position can be substituted with various side chains to produce semisynthetic penicillins.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various semisynthetic penicillins with different antibacterial and pharmacologic characteristics . These derivatives are designed to enhance the efficacy and spectrum of activity of the original compound.
Scientific Research Applications
6-Aminopenicillanic acid-d3 has numerous scientific research applications:
Mechanism of Action
. These enzymes are responsible for cross-linking the peptidoglycan multilayer during cell wall synthesis. By covalently binding to PBPs, the compound prevents the formation of the bacterial cell wall, leading to cell death . The structural and stereochemical resemblance to the D-Ala-D-Ala terminus of the peptidoglycan is crucial for this binding .
Comparison with Similar Compounds
Similar Compounds
7-Aminocephalosporanic acid: Another β-lactam antibiotic precursor used in the synthesis of cephalosporins.
7-Aminodesacetoxycephalosporanic acid: A derivative used in the production of cephalosporin antibiotics.
Uniqueness
6-Aminopenicillanic acid-d3 is unique due to its deuterated nature, which makes it valuable in pharmacokinetic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in metabolic studies . Additionally, its role as the core structure in penicillin synthesis highlights its importance in the development of a wide range of antibiotics .
Properties
Molecular Formula |
C8H12N2O3S |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
(2S,3S,5R,6R)-6-amino-3-methyl-7-oxo-3-(trideuteriomethyl)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C8H12N2O3S/c1-8(2)4(7(12)13)10-5(11)3(9)6(10)14-8/h3-4,6H,9H2,1-2H3,(H,12,13)/t3-,4+,6-/m1/s1/i1D3/t3-,4+,6-,8- |
InChI Key |
NGHVIOIJCVXTGV-JLXJGBRUSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@]1([C@@H](N2[C@H](S1)[C@@H](C2=O)N)C(=O)O)C |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)N)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


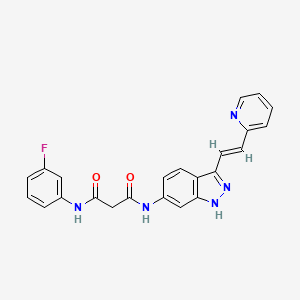
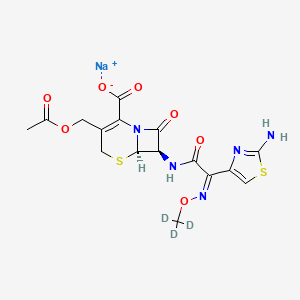
![(8R,9S,10R,13S,14S,17S)-4-chloro-16,16,17-trideuterio-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12423985.png)
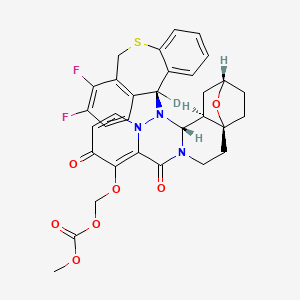

![2,2-difluoro-N-[(2S)-3-(1-fluorocyclopentyl)-1-[(1-oxamoylcyclobutyl)amino]-1-oxopropan-2-yl]propanamide](/img/structure/B12424000.png)
![(NE)-N-[5-[5-[4-[2-(dimethylamino)ethoxy]phenyl]-2-pyridin-4-ylfuran-3-yl]-2,3-dihydroinden-1-ylidene]hydroxylamine](/img/structure/B12424005.png)
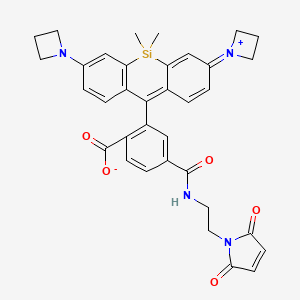

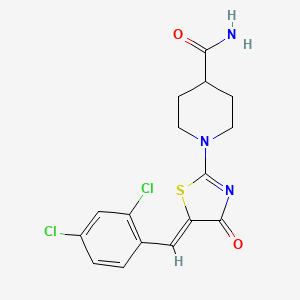
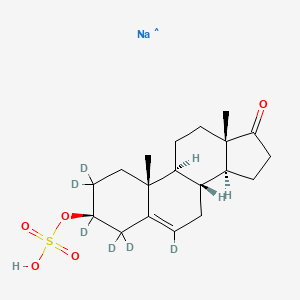
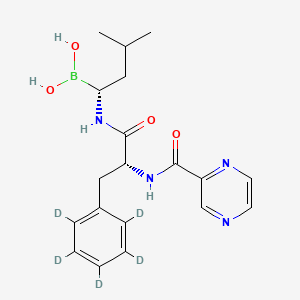
![[Leu3]-Oxytocin](/img/structure/B12424048.png)
